[2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine
Description
[2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine is a boron-containing compound featuring a six-membered 1,3,2-dioxaborinane ring linked via an ethoxy group to a dimethylamine moiety. The dioxaborinane ring consists of two oxygen atoms and one boron atom, creating a heterocyclic system with unique electronic properties due to boron’s electron deficiency. This structural motif may enhance stability, solubility, or reactivity compared to non-boron analogs.
Properties
IUPAC Name |
2-(1,3,2-dioxaborinan-2-yloxy)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16BNO3/c1-9(2)4-7-12-8-10-5-3-6-11-8/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTSPONZSIUAAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine typically involves the reaction of dimethylamine with a boronic ester. One common method is the reaction of dimethylamine with 2-(1,3,2-dioxaborinan-2-yloxy)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified by standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boron-containing alcohols.
Substitution: The dioxaborinane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boron-containing alcohols.
Substitution: Various substituted dioxaborinane derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine is used as a reagent in organic synthesis. It can act as a boron source in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology
In biological research, this compound is used as a probe to study boron-containing biomolecules. It can be used to label proteins or nucleic acids for imaging and tracking purposes.
Medicine
In medicine, this compound has potential applications in drug delivery systems. Its boron content makes it useful in boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry
In the industrial sector, this compound is used in the production of advanced materials such as boron-containing polymers and ceramics. It is also used as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine involves its interaction with molecular targets through its boron atom. Boron can form stable covalent bonds with oxygen and nitrogen atoms, making it a versatile ligand in coordination chemistry. In biological systems, it can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Heterocyclic Systems
The compound’s closest structural analogs include:
Oxygen-Containing Heterocycles (e.g., Dioxolanes)
Compounds like 2-Methyl-1,3-dioxolane (CAS 497-26-7) and 2-Ethyl-2-methyl-1,3-dioxolane (CAS 126-39-6) share a five-membered oxygenated ring but lack boron . Key differences:
- Ring Size and Strain : Dioxolanes (5-membered) exhibit higher ring strain than dioxaborinanes (6-membered), affecting thermal stability and reactivity.
- Electronic Properties : Boron introduces Lewis acidity, enabling unique interactions (e.g., covalent bonding with nucleophiles) absent in dioxolanes.
Amine-Linked Indole Derivatives
Examples from include [2-(5-methoxy-1H-indol-3-yl)ethyl]dimethylamine , where the dimethylamine group is attached to an indole scaffold .
- Pharmacological Relevance : Indole derivatives often target serotonin receptors or enzymes, whereas boron-containing compounds may engage in reversible covalent binding (e.g., protease inhibition).
- Lipophilicity : The dioxaborinane ring in the target compound could reduce logP compared to bulky indole systems, improving aqueous solubility.
Benzimidazole-Based Inhibitors (e.g., ISOX-DUAL)
ISOX-DUAL () features a benzimidazole core with a dimethylisoxazole group, acting as a bromodomain inhibitor .
- Target Selectivity : While ISOX-DUAL inhibits BRD4/CBP/p300 via acetyl-lysine mimicry, the boron in [2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine may enable distinct binding modes (e.g., boronate ester formation with hydroxyl groups).
Physicochemical and Pharmacological Properties
Notes:
- Boron’s electronegativity lowers logP compared to indole derivatives, improving membrane permeability.
- The dioxaborinane ring may confer metabolic stability over dioxolanes, which are prone to ring-opening hydrolysis.
Biological Activity
[2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a dioxaborinane moiety linked to a dimethylamine group. The presence of the dioxaborinane structure suggests potential interactions with biological targets through boron coordination chemistry, which can influence enzyme activity and cellular signaling pathways.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Modulation of Signaling Pathways : It could affect signaling pathways by acting as a ligand for receptors or by modifying protein interactions.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. For instance, it has been shown to inhibit cell proliferation in specific tumor types, possibly through the induction of apoptosis or cell cycle arrest.
- Antimicrobial Properties : Some derivatives related to this compound have demonstrated antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
Case Studies
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Cytotoxicity Assessment :
- A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency against certain types of cancer cells.
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In Vivo Efficacy :
- In animal models, administration of this compound resulted in reduced tumor growth compared to control groups. Histological analysis revealed increased apoptotic markers in treated tissues.
Data Table: Summary of Biological Activities
Research Findings
Recent findings highlight the importance of further exploring the pharmacokinetics and toxicity profiles of this compound:
- Pharmacokinetics : Studies are needed to assess absorption, distribution, metabolism, and excretion (ADME) properties to understand its bioavailability and therapeutic window.
- Toxicity Studies : Initial toxicity assessments indicate a favorable safety profile; however, comprehensive studies are required to evaluate long-term effects and potential organ-specific toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
